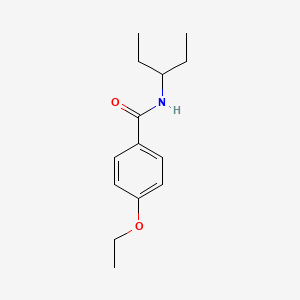

![molecular formula C19H14F3N3O2 B5544975 3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3-[(6-Methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide, typically involves intricate steps that ensure the proper incorporation of functional groups into the desired molecular framework. Detailed methodologies, including reactant selection and process conditions, are crucial for achieving high yields and purity. Such processes are exemplified in the synthesis of analogous compounds, demonstrating the chemical versatility and synthetic accessibility of benzamide derivatives through conventional and innovative synthetic routes (Saeed et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives is pivotal in understanding their chemical behavior and potential interactions. X-ray diffraction, IR spectroscopy, and DFT calculations are among the primary techniques employed to elucidate their molecular geometry, electronic structure, and intermolecular interactions. These analyses provide insights into the spatial arrangement of atoms, molecular conformations, and electronic properties, which are essential for predicting reactivity and designing further chemical modifications (Demir et al., 2015).

Scientific Research Applications

Intramolecular Oxidative Coupling

- Application : Intramolecular oxidative C–O coupling of N-phenyl benzamides.

- Details : The study by (Yu, Ma, & Yu, 2012) explores metal-free conditions for achieving benzoxazole products from N-phenyl benzamides, which is significant for synthetic chemistry.

Synthesis of Pyridazinone Derivatives

- Application : Synthesis of novel pyridazinone derivatives.

- Details : (Wang et al., 2008) highlights the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and their cardiotonic activities, demonstrating potential pharmaceutical applications.

Molecular Docking and In Vitro Screening

- Application : Molecular docking and screening of pyridine derivatives.

- Details : The research by (Flefel et al., 2018) on novel pyridine derivatives includes molecular docking towards GlcN-6-P synthase, indicating applications in drug discovery and design.

Antioxidant Activity and DFT Calculations

- Application : Studying antioxidant properties of benzamide derivatives.

- Details : (Demir et al., 2015) investigates a novel benzamide derivative's structure and antioxidant activity, contributing to medicinal chemistry.

Synthesis of Fused Azines

- Application : Development of new pyridazin-3-one and aminoazopyridine derivatives.

- Details : The work by (Ibrahim & Behbehani, 2014) on synthesizing novel pyridazin-3-one derivatives has implications for pharmaceutical synthesis and development.

Synthesis of Antiavian Influenza Virus Compounds

- Application : Development of compounds with antiavian influenza virus activity.

- Details : Research conducted by (Hebishy, Salama, & Elgemeie, 2020) focuses on synthesizing novel benzamide-based compounds with significant antiviral activities, indicating potential in antiviral drug development.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c1-12-5-10-17(25-24-12)27-16-4-2-3-13(11-16)18(26)23-15-8-6-14(7-9-15)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCYZWONERSCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)

![2-(2-pyrimidinyloxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5544943.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)